Home > Products > Screening Compounds P86100 > 1-[(3,4-dichlorophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
1-[(3,4-dichlorophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine -

1-[(3,4-dichlorophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Catalog Number: EVT-4186983
CAS Number:
Molecular Formula: C17H14Cl2F3N3O4S
Molecular Weight: 484.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,4-bis(2-amino-4-(trifluoromethyl)phenyl)piperazine

  • Compound Description: 1,4-bis(2-amino-4-(trifluoromethyl)phenyl)piperazine is a polynuclear fluorine-containing diamine. It can be used for the synthesis of low-permittivity aromatic polyimides used in microelectronics. []
  • Relevance: This compound shares the core piperazine ring structure with 1-[(3,4-dichlorophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. Additionally, both compounds feature trifluoromethyl (-CF3) substituents on the phenyl rings, though at different positions. []

Venetoclax

  • Compound Description: Venetoclax (ABT-199) is a potent BCL-2 inhibitor used for the treatment of several blood cancers. []
  • Relevance: While structurally distinct from 1-[(3,4-dichlorophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, venetoclax is discussed in the context of two oxidative impurities relevant to the target compound: venetoclax N-oxide (VNO) and the venetoclax hydroxylamine impurity (VHA). []

Venetoclax N-oxide (VNO)

  • Compound Description: VNO is identified as an oxidative impurity of venetoclax. It can be synthesized by oxidizing venetoclax with m-CPBA in dichloromethane. []
  • Relevance: VNO is an N-oxide derivative of venetoclax, highlighting the potential for oxidation at the piperazine nitrogen in similar structures like 1-[(3,4-dichlorophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. []

Venetoclax Hydroxylamine Impurity (VHA)

  • Compound Description: VHA is another potential oxidative impurity of venetoclax, formed through a Meisenheimer rearrangement of VNO under refluxing water conditions. []
  • Relevance: The formation of VHA from VNO showcases a potential degradation pathway for N-oxides of piperazine-containing compounds like 1-[(3,4-dichlorophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. []

(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (1)

  • Compound Description: This compound is a dichlorophenylacrylonitrile identified as a lead compound in the development of novel anticancer agents. []
  • Relevance: Both this compound and 1-[(3,4-dichlorophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine contain the 3,4-dichlorophenyl moiety, suggesting a potential structure-activity relationship within this chemical space. []

ANI-7 (2)

  • Compound Description: ANI-7 is another dichlorophenylacrylonitrile investigated as a lead compound for its anticancer properties. []
  • Relevance: Similar to compound 5, ANI-7 also shares the 3,4-dichlorophenyl moiety with 1-[(3,4-dichlorophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, further emphasizing the relevance of this structural feature in potential anticancer agents. []

Properties

Product Name

1-[(3,4-dichlorophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Molecular Formula

C17H14Cl2F3N3O4S

Molecular Weight

484.3 g/mol

InChI

InChI=1S/C17H14Cl2F3N3O4S/c18-13-3-2-12(10-14(13)19)30(28,29)24-7-5-23(6-8-24)15-4-1-11(17(20,21)22)9-16(15)25(26)27/h1-4,9-10H,5-8H2

InChI Key

ZWPCKVINWYCCQU-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.